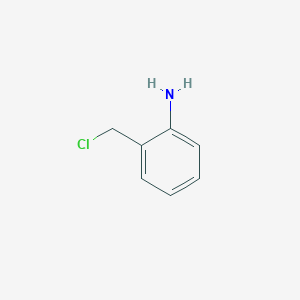
4-Iodophenyllaurate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodophenyllaurate is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. This compound is a derivative of laurate, a long-chain fatty acid, and contains an iodine atom attached to a phenyl ring. In
Wirkmechanismus
The mechanism of action of 4-iodophenyllaurate involves its interaction with ion channels and G protein-coupled receptors. This compound binds to specific sites on these proteins, resulting in the modulation of their activity. The exact mechanism of action of 4-iodophenyllaurate is still under investigation, and further research is needed to fully understand its effects on ion channels and G protein-coupled receptors.
Biochemische Und Physiologische Effekte
4-Iodophenyllaurate has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of TRPM8 channels, resulting in a decrease in thermoregulation and pain sensation. Additionally, 4-iodophenyllaurate has been shown to modulate the activity of G protein-coupled receptors, resulting in changes in neurotransmission and hormone signaling. Further research is needed to fully understand the biochemical and physiological effects of 4-iodophenyllaurate.
Vorteile Und Einschränkungen Für Laborexperimente
4-Iodophenyllaurate has several advantages and limitations for lab experiments. One advantage is its ability to selectively inhibit the activity of ion channels and G protein-coupled receptors, making it a useful tool for studying these proteins. Additionally, 4-iodophenyllaurate is relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, one limitation of 4-iodophenyllaurate is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-iodophenyllaurate. One direction is the development of more selective and potent derivatives of this compound, which could be useful in studying specific ion channels and G protein-coupled receptors. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 4-iodophenyllaurate. Finally, the potential therapeutic applications of this compound should be explored, particularly in the areas of pain management and neurological disorders.
Conclusion
In conclusion, 4-iodophenyllaurate is a unique compound that has been extensively used in scientific research. This compound has been shown to inhibit the activity of ion channels and G protein-coupled receptors, resulting in various biochemical and physiological effects. While 4-iodophenyllaurate has several advantages for lab experiments, its potential toxicity should be considered. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Synthesemethoden
The synthesis of 4-iodophenyllaurate involves the reaction of lauric acid with iodine and phenyl magnesium bromide. The reaction results in the formation of 4-iodophenyllaurate, which can be purified and isolated using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
4-Iodophenyllaurate has been extensively used in scientific research due to its unique properties. This compound has been shown to inhibit the activity of various ion channels, including the TRPM8 channel, which is involved in thermoregulation and pain sensation. Additionally, 4-iodophenyllaurate has been shown to modulate the activity of G protein-coupled receptors, which are involved in various physiological processes such as neurotransmission and hormone signaling.
Eigenschaften
CAS-Nummer |
119764-79-3 |
|---|---|
Produktname |
4-Iodophenyllaurate |
Molekularformel |
C18H26IO2- |
Molekulargewicht |
400.3 g/mol |
IUPAC-Name |
(4-(125I)iodanylphenyl) dodecanoate |
InChI |
InChI=1S/C18H27IO2/c1-2-3-4-5-6-7-8-9-10-11-18(20)21-17-14-12-16(19)13-15-17/h12-15H,2-11H2,1H3/i19-2 |
InChI-Schlüssel |
CHFZBORWSNHVCM-UHFFFAOYSA-M |
Isomerische SMILES |
CCCCCCCCCCCC(=O)OC1=CC=C(C=C1)[125I] |
SMILES |
CCCCCCCCCCCC(=O)OC1=CC=C(C=C1)I |
Kanonische SMILES |
CCCCCCCCCCC(C1=CC=C(C=C1)I)C(=O)[O-] |
Synonyme |
4-iodophenyllaurate p-iodophenyllauric acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B37993.png)
![L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl)-(9CI)](/img/structure/B37999.png)





![Zinc, [ethanedioato(2-)-kappaO1,kappaO2]-](/img/structure/B38008.png)

